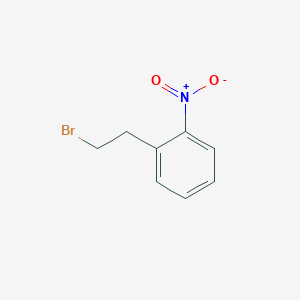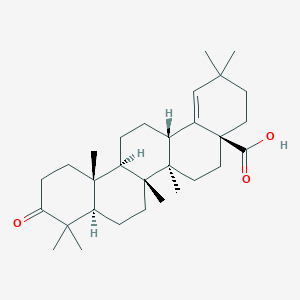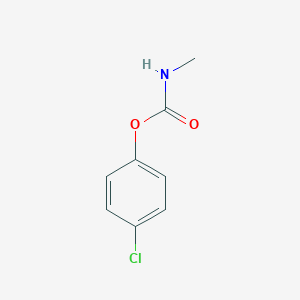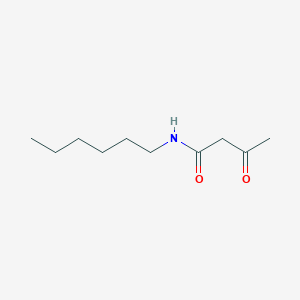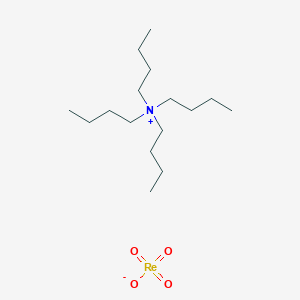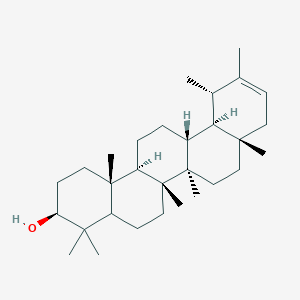
Thiamine(1+) triphosphate(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiamine(1+) triphosphate(4-) is a phosphorylated form of thiamine, also known as vitamin B1. It is a coenzyme that plays an important role in many biochemical processes in the body. Thiamine(1+) triphosphate(4-) is synthesized through a complex process involving several enzymes. It has been the subject of extensive scientific research, which has revealed its biochemical and physiological effects, as well as its potential applications in various fields.
Scientific Research Applications
1. Thiamine Derivatives in Human Tissues
Thiamine triphosphate (ThTP) is observed in various human tissues and might have unidentified physiological functions. Its distribution varies across different tissues, with a notable presence in the brain and muscle samples. ThTP is more abundant in humans than in rodents, potentially due to lower ThTPase activity, and its expression seems to correlate with cell differentiation (Gangolf et al., 2010).
2. Thiamine in Plant Metabolism
In plants, thiamine diphosphate (ThDP), a derivative of thiamine, serves as a crucial enzymatic cofactor in fundamental metabolic pathways like glycolysis. Research has also indicated that ThDP and its derivatives, including ThTP, have roles beyond being enzymatic cofactors, particularly in responding to stress conditions in plants (Goyer, 2010).
3. Thiamine Triphosphate in Cellular Metabolism
Thiamine and its phosphorylated derivatives, such as ThTP, are integral to cellular metabolism. ThTP's role in E. coli as a response to nutritional changes and its potential function in protein phosphorylation in animal cells are areas of active research. This illustrates the complexity of thiamine biochemistry beyond its known cofactor role (Bettendorff & Wins, 2009).
4. Thiamine Triphosphate in Bacteria and Mammals
ThTP is present across a wide range of organisms, including bacteria, fungi, plants, and mammals, suggesting a fundamental role in cell metabolism or signaling. Its concentration regulation in mammalian tissues involves specific thiamine triphosphatases. A decrease in ThTP content may contribute to symptoms observed during thiamine deficiency (Makarchikov et al., 2003).
5. Thiamine Triphosphate in Neurological Function
Thiamine, particularly ThTP, plays a critical role in brain function. Deficiency in thiamine and its derivatives can result in severe neurological conditions. ThTP's distinct properties at the neuronal membrane and its involvement in neurotransmitter metabolism underscore its importance in maintaining brain health (Butterworth, 2003).
properties
CAS RN |
15666-52-1 |
|---|---|
Product Name |
Thiamine(1+) triphosphate(4-) |
Molecular Formula |
C12H16N4O10P3S-3 |
Molecular Weight |
501.27 g/mol |
IUPAC Name |
[[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23)/p-3 |
InChI Key |
IWLROWZYZPNOFC-UHFFFAOYSA-K |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |
synonyms |
Thiamin Triphosphate Thiamine Triphosphate Triphosphate, Thiamin Triphosphate, Thiamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





